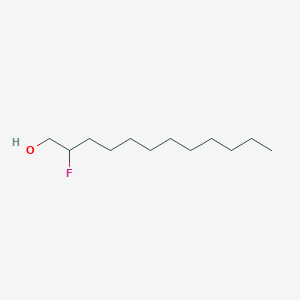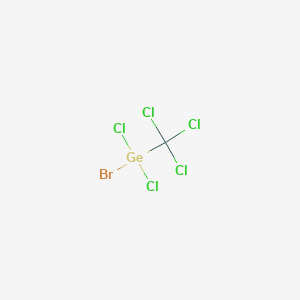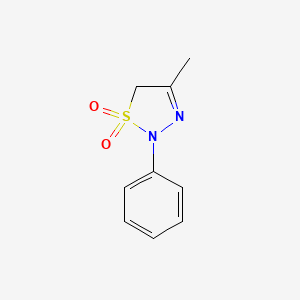
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol can yield the desired thiadiazole derivatives . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
1,2,3-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
科学研究应用
1,2,3-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,3-thiadiazole derivatives involves interaction with various molecular targets and pathways. For example, some derivatives can inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins . Other derivatives can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells .
相似化合物的比较
Similar Compounds
1,2,3-Thiadiazole derivatives can be compared with other thiadiazole isomers such as:
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
1,2,3-Thiadiazole derivatives are unique due to their specific ring structure and the presence of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activities compared to other isomers .
属性
CAS 编号 |
115271-81-3 |
|---|---|
分子式 |
C9H10N2O2S |
分子量 |
210.26 g/mol |
IUPAC 名称 |
4-methyl-2-phenyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S/c1-8-7-14(12,13)11(10-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI 键 |
ZQZOLBWJDSYREU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(S(=O)(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
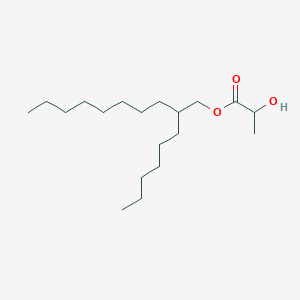
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
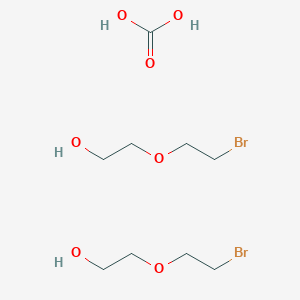
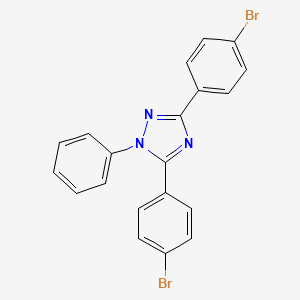
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
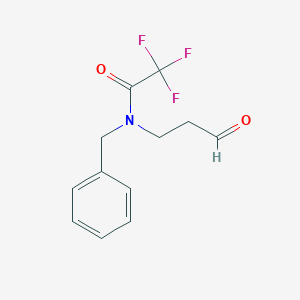
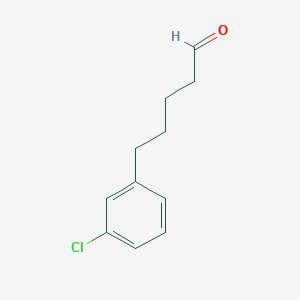
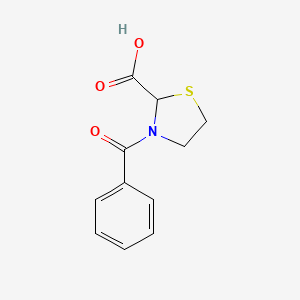
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
